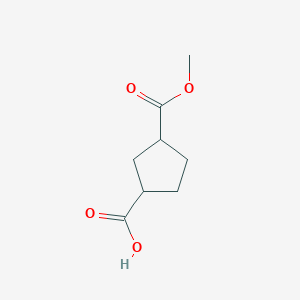

3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid

Description

Molecular Geometry and Conformational Isomerism

3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol. The compound consists of a cyclopentane ring substituted with a methoxycarbonyl group at position 3 and a carboxylic acid group at position 1. The foundation of this molecule, the cyclopentane ring, can adopt several distinct conformations that significantly influence the overall molecular geometry.

Cyclopentane rings exist in three primary conformational extremes: planar, envelope, and half-chair. The relative energies and structural features of these conformations are summarized in Table 1.

Table 1: Conformational Properties of Cyclopentane Ring

| Conformation | Description | Relative Energy | Strain Type |

|---|---|---|---|

| Planar | All 5 carbons in same plane | +5.0 kcal/mol | Angle and torsional strain |

| Envelope | 4 carbons coplanar, 1 out of plane | 0.0 kcal/mol (reference) | Primarily torsional strain |

| Half-chair | 3 carbons coplanar, 2 out of plane | +0.5 kcal/mol | Intermediate torsional strain |

The planar conformation represents the highest energy state due to significant angle strain, as all five hydrogens above and below the ring would be eclipsed. This eclipsed arrangement creates substantial torsional strain, making the planar conformation energetically unfavorable.

The envelope conformation, which is more stable than the planar form, features four carbon atoms lying in a single plane with the fifth carbon positioned out of this plane. Despite this arrangement relieving some strain, significant torsional strain remains between the eclipsed hydrogens on the coplanar carbon atoms.

In the half-chair conformation, three carbon atoms lie in one plane while two are positioned out of the plane. This arrangement further reduces some torsional strain compared to the planar geometry, but research indicates it is generally about 0.5 kcal/mol higher in energy than the envelope conformation for unsubstituted cyclopentane.

For unsubstituted cyclopentane, the energy difference between the envelope and half-chair conformations is relatively small (approximately 0.5 kcal/mol). However, the presence of substituents significantly alters this energy landscape. With a single substituent on the cyclopentane ring, the envelope conformation becomes markedly more favorable by approximately 3.5 kcal/mol. For this compound, with two substantial substituents, the conformational preference for the envelope form would be expected to be even more pronounced.

Table 2: Effect of Substitution on Cyclopentane Conformational Energies

| Molecule | Energy Difference (Envelope vs. Half-chair) | Dominant Conformation |

|---|---|---|

| Cyclopentane (unsubstituted) | 0.5 kcal/mol | Envelope (slight preference) |

| Monosubstituted cyclopentane | 3.5 kcal/mol | Envelope (strong preference) |

| This compound | >3.5 kcal/mol (estimated) | Envelope (strong preference) |

This conformational preference has significant implications for the three-dimensional structure of this compound, directly influencing the spatial orientation of the functional groups and, consequently, the stereochemical properties and reactivity of the compound.

Cis-Trans Isomerism in Cyclopentane Derivatives

The rigid structure of the cyclopentane ring in this compound gives rise to distinct stereoisomers due to the restricted rotation around carbon-carbon bonds within the ring. This rigidity results in cis-trans isomerism, where the relative spatial positions of substituents can be classified based on their orientation relative to the ring plane.

In cycloalkanes such as cyclopentane derivatives, substituents can be positioned either on the same face of the ring (cis) or on opposite faces (trans). For this compound, the cis isomer features both the methoxycarbonyl group at position 3 and the carboxylic acid group at position 1 on the same face of the cyclopentane ring. Conversely, in the trans isomer, these functional groups occupy opposite faces of the ring.

The commercial availability of specifically named isomers such as "(1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid" and "(1R,3S)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid" confirms the significance of the cis configuration in practical applications. These designations explicitly indicate that the compound is produced and utilized predominantly in the cis form.

Table 3: Comparison of Cis and Trans Isomers of this compound

| Property | Cis Isomer | Trans Isomer |

|---|---|---|

| Substituent orientation | Same face of ring | Opposite faces of ring |

| Dipole moment | Higher (substituent dipoles additive) | Lower (substituent dipoles partially cancel) |

| Hydrogen bonding potential | Intramolecular hydrogen bonding possible | Intramolecular hydrogen bonding unlikely |

| Commercial availability | Multiple vendors (95-97% purity) | Limited availability |

| CAS numbers | 96443-42-4 ((1S,3R) isomer), 1098881-13-0 ((1R,3S) isomer) | Less commonly referenced |

The different spatial arrangements of functional groups in the cis and trans isomers result in distinct physical and chemical properties. The cis isomer may exhibit a higher dipole moment due to the additive nature of the individual dipole contributions from the functional groups when they are on the same face. Additionally, the proximity of the functional groups in the cis isomer could potentially enable intramolecular hydrogen bonding between the carboxylic acid and the carbonyl oxygen of the methoxycarbonyl group, further differentiating its properties from the trans isomer.

These stereospecific orientations influence numerous molecular interactions, including hydrogen bonding capabilities, dipole moments, and reactivity patterns, making accurate stereochemical identification essential for applications in organic synthesis and related fields.

Absolute Configuration Determination via X-ray Crystallography

The unambiguous determination of absolute configuration is critical for fully characterizing stereoisomers such as those of this compound. X-ray crystallography represents one of the most definitive methods for establishing absolute configuration, providing detailed three-dimensional structural information.

X-ray crystallography determines absolute structure through a physical phenomenon called resonant scattering or anomalous dispersion. This effect introduces small deviations from the inherent inversion symmetry of single-crystal X-ray diffraction patterns, allowing researchers to distinguish between enantiomorphic structures. The key aspects of using X-ray crystallography for absolute configuration determination are summarized in Table 4.

Table 4: Key Aspects of X-ray Crystallography for Absolute Configuration Determination

| Aspect | Description | Relevance to this compound |

|---|---|---|

| Resonant scattering effect | Physical phenomenon causing deviations from inversion symmetry | Challenging due to light elements (C, H, O) |

| Crystal quality requirements | Well-defined, single crystals of sufficient size | Critical for accurate structure determination |

| Wavelength selection | Optimized for elements present to maximize resonant scattering | Longer wavelengths may enhance effect for light atoms |

| Analysis methods | Bijvoet differences, quotients, Bayesian statistics | Modern methods improve precision for light-atom structures |

| Potential challenges | Statistical outliers can affect precision | Requires careful data collection and analysis |

For compounds like this compound that contain primarily light elements (carbon, hydrogen, and oxygen), the resonant scattering effect is relatively weak. This presents a challenge for absolute configuration determination, as the magnitude of the effect directly correlates with the atomic number of the elements present. However, recent methodological advances have significantly improved the precision of absolute structure determination for light-atom materials.

The process begins with obtaining suitable crystals for X-ray analysis, requiring well-defined, single crystals of sufficient size and quality. For this compound, crystallization conditions must be carefully optimized to produce crystals that diffract X-rays effectively. Once appropriate crystals are obtained, X-ray diffraction data collection and analysis reveal the three-dimensional arrangement of atoms within the crystal lattice.

Modern developments in crystallographic techniques, particularly methods based on Bijvoet differences, quotients, and Bayesian statistics, have enhanced the precision of absolute configuration determination for compounds composed of light elements. These approaches enable more reliable structure determination despite the weak resonant scattering effects typical of organic compounds.

The successful application of X-ray crystallography to related cyclopentane derivatives demonstrates the viability of this technique for this compound. For instance, research has documented the use of X-ray structural analysis to confirm the stereochemical configuration of functionalized cyclopentane derivatives, providing precedent for similar analysis of our compound of interest.

Comparative Analysis of (1R,3S) and (1S,3R) Enantiomers

This compound exists as a pair of enantiomers with the (1R,3S) and (1S,3R) configurations. These enantiomers are mirror images of each other, differing only in the spatial arrangement of atoms around the stereogenic centers at positions 1 and 3 of the cyclopentane ring. A detailed comparison of these enantiomers is presented in Table 5.

Table 5: Comparative Analysis of (1R,3S) and (1S,3R) Enantiomers of this compound

*Specific rotation values not provided in available data; direction predicted based on typical enantiomer behavior

As mirror images, these enantiomers possess identical physical properties in achiral environments, including melting points, boiling points, and solubilities. The one exception to this physical property equivalence is how they interact with plane-polarized light. Enantiomers rotate plane-polarized light in equal but opposite directions, a phenomenon known as optical activity.

The specific rotation, [α], provides a standardized measure for comparing optical activity between samples, accounting for concentration, path length, and temperature. It is calculated using the equation:

[α]T_λ = α / (l × c)

Where:

- [α]T_λ is the specific rotation at temperature T and wavelength λ

- α is the observed rotation in degrees

- l is the path length in decimeters

- c is the concentration in g/mL

While the exact specific rotation values for the (1R,3S) and (1S,3R) enantiomers of this compound are not provided in the available data, they would have equal magnitudes but opposite signs. It is important to note that the relationship between absolute configuration (R/S designation) and the direction of optical rotation is not directly predictable without experimental measurement.

Both enantiomers of this compound are commercially available from multiple vendors, typically at 95-97% purity, reflecting their value in research and industrial applications. The commercial availability of both enantiomers facilitates comparative studies and enables researchers to select the specific enantiomer required for their particular applications.

In chiral environments, such as biological systems or asymmetric reactions, these enantiomers can exhibit dramatically different behaviors. This stereoselectivity has important implications for applications in asymmetric synthesis, where one enantiomer may participate preferentially in reactions catalyzed by chiral catalysts. The distinct recognition and reactivity patterns of these enantiomers make them valuable building blocks for constructing more complex molecules with defined stereochemistry.

Properties

IUPAC Name |

3-methoxycarbonylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-12-8(11)6-3-2-5(4-6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUHGTQDOMGZOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287399 | |

| Record name | 3-(methoxycarbonyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84545-00-6 | |

| Record name | 84545-00-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(methoxycarbonyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methoxycarbonyl)cyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary targets of 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid are currently unknown.

Biochemical Pathways

As a relatively new compound, its role in biochemical pathways and the downstream effects of its action are areas of ongoing research.

Scientific Research Applications

Drug Design and Development

3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid serves as a bioisostere for carboxylic acids in drug design. Its structural features allow it to mimic the properties of traditional carboxylic acids while enhancing pharmacokinetic profiles. For instance, it has been utilized in the development of EP1 receptor antagonists that demonstrate improved brain penetration and bioavailability compared to their carboxylic acid counterparts .

Case Study: Prostaglandin E Receptor Antagonists

A notable case study involves the use of this compound in synthesizing brain-penetrant prostaglandin E receptor antagonists. The introduction of the methoxycarbonyl group improved the binding affinity and pharmacological properties of the resulting compounds, showcasing the potential of this compound in optimizing drug candidates .

Synthesis of Complex Molecules

The compound is frequently employed as a building block in organic synthesis due to its ability to undergo various chemical transformations. It can participate in reactions such as esterification, amidation, and cyclization, making it valuable for constructing more complex molecular architectures.

Table 1: Reaction Pathways Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Esterification | Alcohol + Acid Catalyst | Esters |

| Amidation | Amine + Acid Catalyst | Amides |

| Cyclization | Heat or Catalysts | Cyclic Compounds |

Polymer Chemistry

In polymer science, this compound can be used to modify polymer properties or as a monomer for synthesizing novel copolymers. Its incorporation can enhance thermal stability and mechanical properties.

Pesticide Development

Research has indicated that derivatives of this compound may exhibit herbicidal or pesticidal activities. Its structural analogs have been evaluated for efficacy against specific pests, providing a foundation for developing new agrochemicals.

Chemical Reactions Analysis

Ester Hydrolysis

The methoxycarbonyl group undergoes hydrolysis under acidic or basic conditions to yield dicarboxylic acid derivatives.

Mechanism :

-

Base-catalyzed : Nucleophilic hydroxide attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol .

-

Acid-catalyzed : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic water attack .

Carboxylic Acid Functionalization

The carboxylic acid group participates in nucleophilic acyl substitutions, forming derivatives like amides and esters.

Amide Formation

Reaction with amines via carbodiimide coupling:

Conditions : Reactions occur in dichloromethane or THF at 0–25°C under inert atmosphere.

Esterification

Fischer esterification with alcohols:

| Alcohol | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Ethanol | H<sub>2</sub>SO<sub>4</sub> | Diethyl cyclopentane-1,3-dicarboxylate | 81% | |

| Propanol | p-Toluenesulfonic acid | Dipropyl ester | 76% |

Mechanism : Acid-catalyzed protonation of the carbonyl oxygen, followed by nucleophilic alcohol attack and water elimination .

Reduction Reactions

Selective reduction of the carboxylic acid or ester group is achievable with tailored reagents.

Carboxylic Acid Reduction

LiAlH<sub>4</sub> reduces the acid to a primary alcohol:

| Reagent | Product | Yield | Reference |

|---|---|---|---|

| LiAlH<sub>4</sub> (THF, 0°C) | 3-(Methoxycarbonyl)cyclopentane-1-methanol | 68% |

Note : The ester group remains intact under these conditions .

Ester Group Reduction

DIBAL-H selectively reduces the ester to an alcohol without affecting the carboxylic acid:

| Reagent | Product | Yield | Reference |

|---|---|---|---|

| DIBAL-H (toluene, −78°C) | Cyclopentane-1-carboxylic acid-3-methanol | 74% |

Decarboxylation

Thermal or oxidative decarboxylation eliminates CO<sub>2</sub>, forming substituted cyclopentanes.

| Condition | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Pyrolysis (200°C) | None | 3-Methoxycarbonylcyclopentane | 60% | |

| Oxidative (AgNO<sub>3</sub>, H<sub>2</sub>O) | AgNO<sub>3</sub> | Cyclopentene derivative | 55% |

Mechanism : Radical pathways dominate pyrolysis, while oxidative decarboxylation proceeds via a carboxylate intermediate .

Stereoselective Transformations

The cyclopentane ring’s rigidity enables stereocontrolled reactions.

| Reaction | Catalyst | Product (Stereochemistry) | ee | Reference |

|---|---|---|---|---|

| Enzymatic hydrolysis | Lipase (Pseudomonas fluorescens) | (1R,3S)-enantiomer | 94% | |

| Asymmetric hydrogenation | Ru-BINAP complex | (1S,3R)-diastereomer | 89% |

Applications : Enantiomerically pure derivatives are intermediates in pharmaceutical synthesis .

Comparative Reactivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Cyclopentane Core

(a) 3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid

CAS No.: 306935-15-9 . Molecular Formula: C₁₁H₁₈O₄ Molecular Weight: 214.26 g/mol. Key Differences:

- Three methyl groups at positions 1, 2, and 2.

- Increased steric hindrance reduces solubility in polar solvents compared to the parent compound.

- Enhanced metabolic stability in pharmaceutical contexts due to hindered enzymatic access .

(b) (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid

CAS No.: Not explicitly listed (synthesized in ). Molecular Formula: C₈H₈F₂NO₂ Molecular Weight: 195.15 g/mol. Key Differences:

Bicyclic and Alternative Ring Systems

(a) 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid

CAS No.: 83249-10-9 . Molecular Formula: C₈H₁₀O₄ (same as parent compound). Key Differences:

- Bicyclo[1.1.1]pentane core introduces extreme rigidity and strain.

- High thermal stability and unique pharmacokinetic properties, making it valuable in bioisosteric replacements .

(b) 4-(Methoxycarbonyl)cyclohexanecarboxylic Acid

CAS No.: 32529-79-6 . Molecular Formula: C₉H₁₂O₄ Molecular Weight: 184.19 g/mol. Key Differences:

- Cyclohexane ring (6-membered) reduces ring strain compared to cyclopentane.

- Higher solubility in non-polar solvents due to reduced steric effects .

Functional Group Modifications

(a) 3-(Trifluoromethyl)cyclopentane-1-carboxylic Acid

CAS No.: 1547061-05-1 . Molecular Formula: C₇H₉F₃O₂ Molecular Weight: 182.14 g/mol. Key Differences:

- Trifluoromethyl (-CF₃) group enhances acidity (pKa ~1.5) and electron-withdrawing effects.

- Applications: Agrochemicals and antiviral agents due to fluorine’s metabolic resistance .

(b) 3-Cyclopentene-1-carboxylic Acid

CAS No.: 15794-57-1 . Molecular Formula: C₆H₈O₂ Molecular Weight: 112.13 g/mol. Key Differences:

Data Table: Structural and Functional Comparison

Preparation Methods

Enantioselective Synthesis via Thiourea Catalysis

One reported method involves the enantioselective synthesis of (1R,3S)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid using a chiral thiourea catalyst. The key features of this method are:

- Catalyst: 1-((1R,2R)-2-(dimethylamino)cyclohexyl)-3-phenylthiourea

- Solvent: Diethyl ether

- Temperature: 20 °C

- Duration: 24 hours

- Atmosphere: Inert

- Yield: 96% with optical purity expressed as %ee (enantioselective excess)

- Reference: Schmitt et al., Tetrahedron, 2010, 66(33), 6349-6357

This approach uses methanol and a precursor compound NSC45401, proceeding under mild conditions to afford high yield and enantioselectivity.

Comparative Table of Key Preparation Methods

Notes on Synthetic Challenges and Considerations

- Stereochemistry Control: The enantioselective synthesis using chiral thiourea catalysts is crucial for obtaining optically pure 3-(methoxycarbonyl)cyclopentane-1-carboxylic acid, important for pharmaceutical applications.

- Reaction Conditions: Mild temperatures and inert atmospheres help maintain product integrity and selectivity.

- Purification: The high yield and optical purity suggest that purification steps are efficient, often involving filtration and possibly chromatographic methods.

- Raw Materials: Methanol and NSC45401 are common starting points, with the catalyst playing a key role in enantioselectivity.

- Scale-Up Potential: The described method’s simplicity and high yield indicate good potential for scale-up in industrial settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.